Gepefrine
Description
Contextualization within Pharmacological Sciences
Gepefrine, also known as 3-hydroxyamphetamine or α-methyl-meta-tyramine, is classified as a sympathomimetic and antihypotensive agent wikipedia.orgncats.io. Chemically, it is identified as a substituted phenethylamine (B48288) and an amphetamine derivative wikipedia.org. Its unique chemical structure and pharmacological profile position it as a compound of notable interest within the fields of life sciences and biology, particularly in the realm of medical technology ontosight.ai. This compound is characterized as an orally active pressor agent medchemexpress.com. Furthermore, it has been identified as a known metabolite of amphetamine in rat studies wikipedia.org.
Historical Research Trajectory and Initial Discoveries
The synthesis of this compound dates back to 1968, with its preparation detailed in research by W. S. Saari et al. in the Journal of Medicinal Chemistry wikipedia.orgdrugfuture.com. Subsequently, this compound was introduced for medical use in Germany by 1981 wikipedia.org. Early investigations into this compound included studies on its molecular configuration and biological actions, as reported by M. L. Torchiana et al. in 1968 drugfuture.com. Further research in the 1970s involved in vitro studies using tritium-labeled this compound by R. L. Dorris in 1976, and biochemical-pharmacological studies conducted by R. R. Ruffolo et al. also in 1976 drugfuture.com. Significant findings emerged from comparative studies on anti-hypotensive sympathomimetics, which utilized a tilt-table test and were published in 1980 ncats.iomedchemexpress.com. Subsequent research in 1985 focused on the therapy of orthostatic dysregulation with this compound, employing continuous telemetric blood pressure monitoring ncats.iomedchemexpress.com. These studies indicated that this compound could lead to a reduction in pathological orthostatic regulation and prevent subjective and objective signs of orthostatic adjustment disorder ncats.ioncats.io. Patients exhibiting an insufficient rise in blood pressure during a step test showed a tendency towards normalization and regression of subjective exhaustion after this compound administration ncats.ioncats.io. Notably, this compound generally did not cause substantial alterations in heart rate across various investigation phases ncats.ioncats.io.
Table 1: Key Historical Research Milestones for this compound
| Year | Research Focus / Event | Key Researchers / Publications |
| 1968 | Chemical synthesis and preparation | W. S. Saari et al. drugfuture.com |
| 1968 | Molecular configuration and biological actions | M. L. Torchiana et al. drugfuture.com |
| 1976 | In vitro study of tritium-labeled this compound | R. L. Dorris drugfuture.com |
| 1976 | Biochemical-pharmacological study | R. R. Ruffolo et al. drugfuture.com |
| 1980 | Comparative studies on anti-hypotensive sympathomimetics with tilt-table test | Lossnitzer K, et al. medchemexpress.com |
| 1981 | Introduced for medical use in Germany | wikipedia.org |
| 1985 | Therapy of orthostatic dysregulation with continuous telemetric blood pressure monitoring | Bachour G, et al. medchemexpress.com |
Current Research Significance and Unanswered Questions
Current research on this compound continues to explore its utility across various medical contexts, including its effects on the cardiovascular system and its potential as a therapeutic agent for certain conditions ontosight.ai. Ongoing investigations are particularly focused on elucidating its precise mechanism of action and its interactions within biological systems ontosight.ai. While its chemical structure suggests considerable pharmacological interest, the full extent of its effects and its regulatory status warrant further comprehensive research ontosight.ai. Continued research and clinical trials are deemed essential to fully understand and delineate the potential benefits of this compound ontosight.ai.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2S)-2-aminopropyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5,10H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDGMHYYGNJEKQ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172191 | |
| Record name | Gepefrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18840-47-6 | |
| Record name | Gepefrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18840-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gepefrine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018840476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gepefrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gepefrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GEPEFRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V51RRX51VH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of Gepefrine
Clinical Pharmacological Investigations
Long-term Pharmacological Effects and Sustainability
Molecular Targets and Pathways of Gepefrine
Identification of Primary Molecular Targets
Gepefrine's primary molecular target involves the regulation of norepinephrine (B1679862) secretion, where it acts as an activator. wikipedia.org This action contributes to its sympathomimetic effects, which are characteristic of compounds that enhance the activity of the sympathetic nervous system. wikipedia.org Research indicates that this compound functions as a relatively mild norepinephrine-dopamine reuptake inhibitor. onelook.com This mechanism involves blocking the reabsorption of norepinephrine and dopamine (B1211576) back into the presynaptic neurons, thereby increasing their extracellular concentrations and enhancing noradrenergic and dopaminergic neurotransmission. wikipedia.orgamericanaddictioncenters.org
As an amphetamine derivative, this compound belongs to a class of compounds generally known to act as monoamine releasers, exhibiting higher selectivity for dopamine and norepinephrine over serotonin (B10506). These compounds typically interact with and block transmembrane monoamine transporters, such as the norepinephrine transporter (NET) and dopamine transporter (DAT), to modulate neurotransmitter release and reuptake. wikipedia.orgwikipedia.org
Secondary Pathway Modulation and Network Analysis
Computational Modeling and Receptor Binding Studies
Specific computational modeling and detailed receptor binding studies focused exclusively on this compound are not widely reported in the provided information. Computational approaches, including molecular docking and simulations, are commonly employed in drug discovery to predict ligand binding to target proteins and understand molecular interactions. uni.luhmdb.cahmdb.canih.gov However, direct application of these advanced techniques to elucidate the precise binding characteristics of this compound with its identified targets, such as NET or DAT, or other adrenergic receptors, is not detailed in the current scope of information.
Stereochemical Implications in Target Interaction
This compound is utilized pharmaceutically as the (S)-enantiomer. wikipedia.org Stereochemistry plays a critical role in drug action, as enantiomers, while structurally similar, can exhibit distinct pharmacological behaviors within biological systems. wikipedia.org This difference arises from their unique three-dimensional shapes, which can lead to varying interactions with chiral biological targets such as receptors, enzymes, and transporters. wikipedia.org Consequently, the (S)-enantiomer of this compound is specifically selected for its therapeutic use, implying that it possesses the desired activity and potentially a more favorable interaction profile with its molecular targets compared to its (R)-enantiomer. Differences between enantiomers can manifest in their biological effects, metabolic profiles, and affinities for various binding sites. wikipedia.org
Data Tables
| Property | Value | Unit | Source |
| Molecular Formula | C9H13NO | - | wikipedia.orgwikipedia.org |
| Molar Mass | 151.209 | g·mol⁻¹ | wikipedia.org |
| PubChem CID (racemic) | 219105 | - | wikipedia.org |
| PubChem CID (S-form) | 18840-47-6 | - | wikipedia.org |
| Primary Target | Regulation of Norepinephrine Secretion (Activator) | - | wikipedia.org |
| Pharmacological Class | Sympathomimetic, Antihypotensive, Norepinephrine-Dopamine Reuptake Inhibitor | - | wikipedia.orgwikipedia.orgonelook.com |
| Enantiomeric Form Used | (S)-enantiomer | - | wikipedia.org |
Therapeutic Research Applications of Gepefrine
Research into Cardiovascular Conditions
Gepefrine is recognized as an orally active pressor agent and sympathomimetic, indicating its capacity to increase blood pressure. nih.gov Its primary research applications in cardiovascular health revolve around the management of hypotensive states and orthostatic adjustment disorders.
As an antihypotensive agent, this compound has been investigated for its role in managing low blood pressure. nih.gov Its sympathomimetic properties contribute to its pressor effects, which are crucial in situations requiring an increase in arterial pressure. nih.govnih.gov The compound's mechanism of action involves stimulating adrenergic receptors, leading to vasoconstriction and an increase in blood pressure. nih.govmims.com
Significant research has focused on this compound's efficacy in addressing orthostatic adjustment disorders, conditions characterized by a drop in blood pressure upon standing. A study involving 16 patients exhibiting typical clinical symptoms of orthostatic dysregulation evaluated the action of this compound. wikipedia.org Following oral administration, the study observed a significant increase in blood pressure at rest, and a more pronounced increase when patients were standing and during a step test. wikipedia.org this compound was found to reduce pathological orthostatic regulation during the early phase and contribute to the prevention of both subjective and objective signs of orthostatic adjustment disorder in the later phase. wikipedia.org Patients who initially showed an insufficient rise in blood pressure during a step test demonstrated a distinct tendency towards normalization and a reduction in subjective states of exhaustion after this compound administration. wikipedia.org Throughout the investigation, this compound did not cause substantive alterations in heart rate on average. wikipedia.org
Exploratory Research in Other Physiological Systems
While research into this compound has broadly explored its utility in various medical contexts, the predominant focus of documented studies has been on its effects within the cardiovascular system. wikipedia.org Specific detailed findings regarding exploratory research in other physiological systems beyond its cardiovascular applications are not extensively reported in available literature.
Potential for Combination Therapies
The known pharmacological interactions of this compound suggest a potential for its use in combination therapies. Interactions have been observed where this compound may alter the efficacy of other medications or influence the risk of certain physiological responses. For instance, this compound's therapeutic efficacy can be increased when combined with certain drugs, while it may decrease the antihypertensive or sedative activities of others. wikipedia.org Conversely, combining this compound with some compounds has been noted to increase the risk or severity of conditions such as hypertension or tachycardia. wikipedia.org
Combination therapies aim to enhance therapeutic outcomes by targeting multiple disease pathways, potentially reducing drug resistance and achieving synergistic or additive effects. wikidoc.orggoogleapis.comclinicaltrials.eu The documented interactions of this compound provide a basis for exploring its role in multi-drug regimens, where its pressor and sympathomimetic actions could be leveraged alongside other agents to achieve desired physiological responses or mitigate specific conditions. Further research would be essential to fully elucidate the synergistic effects and optimal combinations for various therapeutic applications.
Toxicological Profiles and Safety Research of Gepefrine
Preclinical Toxicology Studies
Preclinical toxicology studies are fundamental to characterizing the safety profile of a chemical compound before it can be considered for human trials. These studies typically involve a battery of tests, including acute, repeated-dose, genotoxicity, and carcinogenicity assessments, to identify potential target organs for toxicity and establish a preliminary safety margin. europa.eu
For Gepefrine specifically, publicly available data from comprehensive preclinical toxicology studies are limited. The U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard includes this compound and provides access to computational toxicology data, but does not detail results from specific in-vivo or in-vitro studies.
In the absence of specific data for this compound, the toxicological profiles of structurally related compounds, such as amphetamine and its metabolites, are often considered to infer potential hazards.
Acute Toxicity: Acute toxicity studies aim to determine the effects of a single, high dose of a substance. fip.org While no specific LD50 (median lethal dose) data for this compound is readily available in the reviewed literature, related compounds in the amphetamine class are known to exhibit dose-dependent toxicity. For instance, a study on the amphetamine metabolites 4-hydroxyamphetamine (a positional isomer of this compound) and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells showed concentration-dependent toxicity. nih.gov
Repeated-Dose Toxicity: Repeated-dose toxicity studies are designed to evaluate the effects of longer-term exposure to a compound. creative-animodel.com These studies provide critical information on potential target organs, dose-response relationships, and the reversibility of toxic effects. europa.eu There is a lack of published repeated-dose toxicity research specifically on this compound. General principles for such studies in pharmaceuticals are well-established, typically involving administration in at least two mammalian species (one non-rodent) for a duration relevant to the proposed human use. europa.eucreative-animodel.com
Genotoxicity and Carcinogenicity: Genotoxicity assays assess the potential of a compound to damage genetic material, which can be a precursor to carcinogenicity. Carcinogenicity studies evaluate the potential for a compound to cause cancer with long-term exposure. nih.gov A comprehensive survey of 164 marketed antihypertensive agents revealed that a significant portion lacked retrievable genotoxicity or carcinogenicity data. nih.gov Of the 99 drugs with some data, 32 tested positive in at least one genotoxicity assay and 26 in at least one carcinogenicity assay. nih.gov Another broader survey of 838 marketed pharmaceuticals found that of the 472 with some available data, 40.8% had at least one positive genotoxicity finding and 47.3% had at least one positive carcinogenicity result. nih.gov Specific genotoxicity or carcinogenicity data for this compound were not found in the reviewed scientific literature.
Table 1: Summary of Preclinical Toxicology Data Availability for this compound
| Study Type | Specific Data Available for this compound |
|---|---|
| Acute Toxicity (e.g., LD50) | Not found in reviewed literature |
| Repeated-Dose Toxicity | Not found in reviewed literature |
| Genotoxicity | Not found in reviewed literature |
Clinical Safety Assessments and Adverse Event Monitoring (Research Perspective)
From a research perspective, clinical safety assessments involve the systematic collection and analysis of adverse event data from human trials. This process is crucial for understanding a drug's safety profile in the intended patient population.
Specific clinical trial data detailing safety assessments and adverse event monitoring for this compound are not widely available in published research. However, information on the related compound, hydroxyamphetamine (4-hydroxyamphetamine), used in ophthalmic solutions, provides some insight into the potential adverse effects associated with this class of sympathomimetic amines. It is important to note that these findings are from a topical application to the eye and may not directly translate to the systemic administration of this compound.
Adverse events reported with ophthalmic use of hydroxyamphetamine (often in combination with tropicamide) include:
Cardiovascular: Tachycardia (pounding heartbeat), and rare but serious events like myocardial infarction and ventricular fibrillation have been reported shortly after instillation. drugs.commedscape.com
Ocular: Blurred vision, photophobia (increased sensitivity to light), and transient stinging upon application. drugs.commedscape.comdrugbank.com
Systemic/Other: Dry mouth, headache, nausea, and allergic reactions. drugs.commedscape.com Mood or mental changes, anxiety, and nervousness have also been noted. mayoclinic.orgdrugs.com
These effects are largely consistent with the sympathomimetic action of the compound. drugbank.com The monitoring and reporting of such events are critical components of pharmacovigilance to ensure patient safety. nih.gov
Table 2: Selected Adverse Events Reported for the Related Compound Hydroxyamphetamine (Ophthalmic Use)
| System Organ Class | Adverse Event |
|---|---|
| Cardiac Disorders | Tachycardia, Pounding Heartbeat, Irregular Heartbeat drugs.commayoclinic.org |
| Nervous System Disorders | Headache, Dizziness, Tremor drugs.commedscape.com |
| Psychiatric Disorders | Anxiety, Nervousness, Agitation, Confusion mayoclinic.orgdrugs.com |
| Eye Disorders | Blurred Vision, Increased Sensitivity to Sunlight, Eye Pain drugs.commayoclinic.org |
| Gastrointestinal Disorders | Dry Mouth, Nausea, Vomiting drugs.commedscape.com |
Note: This data is for the related compound hydroxyamphetamine used topically in the eye and may not be representative of systemic this compound use.
Investigations into Potential for Neurotoxicity (Comparative Research)
There are no direct research studies investigating the neurotoxic potential of this compound. However, as a derivative of amphetamine, its potential for neurotoxicity can be discussed in the context of comparative research with the parent compound and its other metabolites. Amphetamine and methamphetamine are well-studied neurotoxicants, particularly to dopaminergic and serotonergic systems. nih.govnih.govresearchgate.net
The mechanisms underlying amphetamine-induced neurotoxicity are complex and are thought to involve:
Oxidative Stress: Amphetamines can increase intracellular dopamine (B1211576) levels, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative damage to nerve terminals. nih.govnih.gov
Excitotoxicity: Increased release of glutamate, an excitatory neurotransmitter, may contribute to the neurotoxic profile. nih.gov
Mitochondrial Dysfunction: Amphetamines can impair mitochondrial function, leading to energy deficits within neurons. researchgate.net
Hyperthermia: Drug-induced increases in body temperature are strongly correlated with the extent of neurotoxicity. researchgate.net
A key area of comparative research involves evaluating the toxicity of amphetamine metabolites. A study on human dopaminergic SH-SY5Y cells compared the toxicity of amphetamine with its metabolites, 4-hydroxyamphetamine (4-OHAMPH) and 4-hydroxynorephedrine (4-OHNE). nih.gov The results indicated that while both metabolites were less toxic than the parent compound, 4-OHNE was more toxic than 4-OHAMPH. nih.govresearchgate.net The study found that at a concentration of 8.00mM, 4-OHAMPH induced few late apoptotic cells, whereas 4-OHNE caused both late apoptosis and necrosis, a pattern more similar to amphetamine itself. nih.gov
Given that this compound is 3-hydroxyamphetamine, these findings on its isomer 4-hydroxyamphetamine suggest that hydroxylation may reduce the neurotoxic potential compared to amphetamine. However, the study also highlights that metabolites can still contribute to neurotoxicity, and direct investigation of this compound would be necessary to confirm its specific profile. nih.gov
Table 3: Comparative In Vitro Toxicity in SH-SY5Y Cells (24h Exposure)
| Compound | TC50 (Toxic Concentration 50%) | Observed Cellular Effects | Reference |
|---|---|---|---|
| Amphetamine (AMPH) | ~3.5 mM | Late apoptosis and necrosis | nih.gov |
| 4-Hydroxyamphetamine (4-OHAMPH) | Not reached (up to 10mM) | Few late apoptotic cells (at 8.00mM) | nih.gov |
Long-Term Safety and Risk-Benefit Analysis in Research Contexts
A comprehensive long-term safety and risk-benefit analysis for this compound is not available in the scientific literature. Such an analysis requires extensive data from both long-term preclinical studies (e.g., carcinogenicity) and prolonged clinical use, neither of which is publicly accessible for this compound. nih.gov
In a research context, a risk-benefit analysis involves a systematic evaluation of a compound's positive effects against its potential risks. nih.gov For a sympathomimetic agent like this compound, the intended benefit (e.g., raising blood pressure in hypotensive states) would be weighed against the risks identified in toxicological and clinical studies.
The potential risks, inferred from the broader class of amphetamine-like compounds, could include:
Cardiovascular effects (e.g., tachycardia, hypertension).
Central nervous system stimulation.
Potential for neurotoxicity with high-dose or long-term use. nih.govresearchgate.net
Abuse potential.
Drug Interactions and Polypharmacy Research
Identified Pharmacokinetic Interactions (e.g., Ascorbic Acid)
Table 1: Pharmacokinetic Interaction of Gepefrine with Ascorbic Acid
| Co-administered Compound | Effect on this compound Serum Concentration | Reference |
| Ascorbic Acid | Decreased | drugbank.commdpi.com |
Potential for Pharmacodynamic Interactions
Pharmacodynamic interactions occur when co-administered drugs either compete at the same pharmacological target or exert similar, additive, synergistic, or opposing effects on different biological systems. medchemexpress.comnih.gov As a sympathomimetic agent, this compound's primary pharmacodynamic action involves stimulating the sympathetic nervous system. wikipedia.orgmedchemexpress.com This intrinsic activity suggests a range of potential interactions with other compounds that influence sympathetic tone or central nervous system (CNS) activity.
Specific pharmacodynamic interactions involving this compound have been noted:
Decreased Sedative Activities: this compound may reduce the sedative effects of drugs such as asenapine, astemizole, clofedanol, chlorpheniramine, chlorphenoxamine, chlorprothixene, benzquinamide, and betahistine. drugbank.com
Decreased Antihypertensive Activities: Co-administration with this compound may diminish the antihypertensive effects of atenolol, clonidine, cryptenamine, bepridil, and bethanidine. drugbank.com
Increased Therapeutic Efficacy: The therapeutic efficacy of clomipramine (B1669221) can be enhanced when combined with this compound. drugbank.com
Increased Risk of Hypertension: The risk or severity of hypertension may be elevated when this compound is co-administered with atomoxetine, atropine, azapropazone, and benzydamine. drugbank.com
Increased Risk of Serotonin (B10506) Syndrome: There is an increased risk or severity of serotonin syndrome when this compound is combined with cocaine and chlorphentermine. drugbank.com
Increased Analgesic Activities: this compound may augment the analgesic effects of codeine. drugbank.com
Decreased this compound Efficacy: The therapeutic efficacy of this compound itself can be reduced when used in combination with chlorpromazine. drugbank.com
Table 2: Examples of Potential Pharmacodynamic Interactions with this compound
| Co-administered Compound | Effect on this compound/Co-administered Drug | Nature of Interaction | Reference |
| Asenapine, Astemizole, Clofedanol, Chlorpheniramine, Chlorphenoxamine, Chlorprothixene, Benzquinamide, Betahistine | Decreased sedative activities of co-administered drugs | Opposing effects | drugbank.com |
| Atenolol, Clonidine, Cryptenamine, Bepridil, Bethanidine | Decreased antihypertensive activities of co-administered drugs | Opposing effects | drugbank.com |
| Clomipramine | Increased therapeutic efficacy of clomipramine | Synergistic/Additive | drugbank.com |
| Atomoxetine, Atropine, Azapropazone, Benzydamine | Increased risk/severity of hypertension | Additive/Synergistic | drugbank.com |
| Cocaine, Chlorphentermine | Increased risk/severity of serotonin syndrome | Additive/Synergistic | drugbank.com |
| Codeine | Increased analgesic activities of codeine | Synergistic/Additive | drugbank.com |
| Chlorpromazine | Decreased therapeutic efficacy of this compound | Opposing effects | drugbank.com |
Research on Cytochrome P450 Enzyme Involvement
Cytochrome P450 (CYP450) enzymes constitute a superfamily of heme-containing proteins predominantly located in the endoplasmic reticulum of hepatocytes, playing a central role in the phase I metabolism of both endogenous compounds and xenobiotics, including pharmaceuticals. mdpi.comwikipedia.org These enzymes are critical determinants of drug metabolism and can be subject to inhibition or induction by co-administered drugs, leading to significant drug-drug interactions. mdpi.com
While this compound is an amphetamine derivative and sympathomimetic agent, and such compounds are often metabolized by CYP enzymes, specific detailed research findings directly identifying the precise CYP450 isoenzymes involved in this compound's metabolism or its potential as an inducer or inhibitor of specific CYP enzymes are not extensively documented in the available literature. General discussions of drug metabolism often include the involvement of CYP450 enzymes in the biotransformation of various compounds, and this compound is mentioned in contexts related to cytochrome P450. medchemexpress.comdrugbank.com For a structurally related compound, gepirone (B1671445), studies have indicated negligible inhibition of major CYP isoforms (CYP1A2, -2C9, -2C19, -2D6, -2E1, and -3A) at therapeutic doses, suggesting a low propensity for inhibiting P450-mediated drug metabolism. researchgate.net However, this information pertains to gepirone and cannot be directly extrapolated to this compound without specific research.
Implications for Co-administration in Research Models
The observed pharmacokinetic and pharmacodynamic interactions of this compound carry significant implications for its co-administration in research models. In preclinical and clinical research, controlling for potential drug interactions is paramount to ensure the validity and reproducibility of experimental results.
Pharmacokinetic Variability: The finding that ascorbic acid can decrease this compound's serum concentration drugbank.commdpi.com highlights the need for careful control of dietary or supplemental ascorbic acid intake in research models. Uncontrolled variations in this compound exposure due to such interactions could lead to inconsistent pharmacological effects and misinterpretation of study outcomes.
Altered Pharmacological Profiles: Given this compound's diverse pharmacodynamic interactions, co-administration with other agents affecting the sympathetic nervous system, CNS, or cardiovascular system could profoundly alter the observed effects in research models. For instance, combining this compound with other sympathomimetics might lead to exaggerated pressor responses, while co-administration with sedatives could result in attenuated sedation. drugbank.com
Experimental Design Considerations: Researchers employing this compound in their models must meticulously account for potential polypharmacy. Physiologically based pharmacokinetic (PBPK) modeling and simulation tools can be invaluable in predicting drug behavior, assessing drug-drug interaction risks, and guiding dose selection in research and development. nih.govnih.gov These models can incorporate physiological parameters and account for dynamic drug concentrations, aiding in the design of robust co-administration studies. nih.gov
Advanced Analytical Methodologies for Gepefrine Research
Development and Validation of Quantitative Assays
The foundation of reliable gepefrine research lies in the development and validation of robust quantitative assays. These assays are crucial for determining the concentration of this compound in different samples, ensuring that the data generated is both accurate and reproducible. Validation of these methods is performed in accordance with international guidelines to establish their suitability for their intended purpose.
Chromatographic techniques are central to the separation and quantification of this compound from complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prominently used methods due to their high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is often required to increase their volatility and improve chromatographic properties. This typically involves acylation or silylation. The separation is achieved on a capillary column, followed by detection using a mass spectrometer, which provides structural information and allows for selective quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the preferred method for the quantification of drugs and their metabolites in biological matrices. mdpi.com It offers high sensitivity and specificity and often requires minimal sample preparation. nih.gov In LC-MS/MS, this compound is first separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection with a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) mode enhances the selectivity of the assay by monitoring specific precursor-product ion transitions for the analyte and its internal standard.
The validation of these chromatographic methods typically includes the assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Example Validation Parameters for LC-MS/MS Analysis of a this compound-Related Compound in a Biological Matrix
| Validation Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Linearity (r²) | > 0.99 | 0.995 |
| Accuracy (% Bias) | Within ±15% | -5.2% to 8.5% |
| Precision (% RSD) | ≤ 15% | < 10% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | Within linear range | 1000 ng/mL |
Mass spectrometry is the cornerstone of spectrometric detection in this compound analysis. When coupled with chromatographic separation techniques, it provides unparalleled sensitivity and selectivity.
Quadrupole Mass Spectrometry: This is the most common type of mass analyzer used in quantitative bioanalysis. It can be operated in selected ion monitoring (SIM) mode for GC-MS or multiple reaction monitoring (MRM) mode for LC-MS/MS.
Time-of-Flight (TOF) Mass Spectrometry: High-resolution mass spectrometry (HRMS) using TOF analyzers offers the advantage of providing a highly accurate mass measurement, which can aid in the identification of unknown metabolites and improve selectivity, especially in complex matrices.
Ion Trap Mass Spectrometry: Ion trap instruments can perform MS/MS experiments, providing structural information that is useful for the confirmation of the analyte's identity.
Sample Preparation and Extraction Optimization
The goal of sample preparation is to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of extraction technique depends on the nature of the sample matrix and the analytical method used.
Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous and an organic phase. orientjchem.org Optimization of LLE involves selecting the appropriate organic solvent, adjusting the pH of the aqueous phase to ensure the analyte is in its non-ionized form, and optimizing the extraction time and temperature.
Solid-Phase Extraction (SPE): SPE is a more selective and efficient technique compared to LLE. ijisrt.com It utilizes a solid sorbent material packed in a cartridge or a 96-well plate to retain the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted with a small volume of a suitable solvent. Optimization of SPE involves selecting the appropriate sorbent (e.g., reversed-phase, normal-phase, or ion-exchange), conditioning the sorbent, optimizing the loading and washing steps, and selecting the appropriate elution solvent.
Protein Precipitation (PP): For biological samples such as plasma, protein precipitation is a simple and rapid method to remove proteins that can interfere with the analysis. websiteonline.cn This is typically achieved by adding an organic solvent (e.g., acetonitrile (B52724) or methanol) or an acid (e.g., trichloroacetic acid) to the sample.
Enantioselective Analysis Techniques
This compound is a chiral molecule, existing as two enantiomers ((R)- and (S)-gepefrine). Since enantiomers can exhibit different pharmacological and toxicological properties, their separation and individual quantification are crucial.
Chiral Chromatography: This is the most common approach for enantioselective analysis. It can be performed using either gas chromatography or liquid chromatography with a chiral stationary phase (CSP). wvu.edu The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to their separation. Another approach in GC is the use of a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column. nih.gov
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can also be used for enantioselective analysis. unibo.it In this method, a chiral selector, such as a cyclodextrin, is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector results in different migration times and thus their separation.
Table 2: Comparison of Enantioselective Analysis Techniques for this compound-like Compounds
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral GC | Separation of diastereomeric derivatives on a non-chiral column or direct separation on a chiral column. | High resolution, well-established. | Requires derivatization for non-volatile compounds. |
| Chiral LC | Direct separation on a chiral stationary phase. | Direct analysis without derivatization, wide range of available CSPs. | CSPs can be expensive, method development can be complex. |
| Chiral CE | Differential interaction with a chiral selector in the background electrolyte. | High separation efficiency, low sample and reagent consumption. | Lower sensitivity compared to LC-MS, reproducibility can be challenging. |
Bioanalytical Methods for Biological Matrices (e.g., Plasma)
The analysis of this compound in biological matrices such as plasma presents unique challenges due to the complexity of the matrix and the low concentrations of the analyte. Bioanalytical methods must be highly sensitive, selective, and robust.
The development and validation of bioanalytical methods for this compound in plasma typically follow regulatory guidelines from agencies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). wum.edu.pl These guidelines outline the required validation parameters, including selectivity, specificity, accuracy, precision, recovery, matrix effect, and stability. nih.gov
A typical bioanalytical workflow for the determination of this compound in plasma involves:
Sample Collection and Storage: Plasma samples are collected and stored at low temperatures (e.g., -80 °C) to ensure the stability of the analyte.
Sample Preparation: An appropriate extraction method (LLE, SPE, or PP) is used to isolate this compound from the plasma matrix and remove interfering components. An internal standard is added at the beginning of the sample preparation process to correct for variability in extraction and instrument response.
Chromatographic and Spectrometric Analysis: The extracted sample is analyzed using a validated LC-MS/MS or GC-MS method.
Data Analysis and Quantification: The concentration of this compound in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
The successful application of these advanced analytical methodologies is fundamental to advancing the understanding of this compound's pharmacokinetic and pharmacodynamic properties.
Synthesis Methodologies and Structural Analogues Research
Historical and Contemporary Synthetic Pathways
Gepefrine was first synthesized by 1968. wikipedia.org As a substituted phenethylamine (B48288) and amphetamine derivative, its synthesis likely aligns with general methodologies employed for compounds of this class. While specific detailed historical or contemporary synthetic pathways for this compound itself are not extensively documented in publicly available literature, the broader field of amphetamine synthesis often involves routes such as the Leuckart reaction and reductive amination. These processes typically utilize precursors like 1-phenyl-2-propanone (P2P), ephedrine, or pseudoephedrine. nih.govsdsc.edu The development of synthetic routes for such compounds aims to achieve efficient and scalable production.
Enantiomeric Synthesis and Characterization
This compound possesses a chiral center, leading to the existence of enantiomers. The (S)-enantiomer of this compound is the form predominantly used pharmaceutically, often as its tartrate salt. wikipedia.org The preparation of enantiopure compounds is critical in pharmacology, as different enantiomers can exhibit distinct biological activities.
Strategies for obtaining enantiopure this compound or its related compounds involve:
Resolution of Racemates: This traditional approach involves separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. Common methods include the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent (e.g., tartaric acid or brucine), followed by fractional crystallization due to differing solubilities of the diastereomers. chem960.combamu.ac.inontosight.ai Preferential crystallization is another resolution technique. chem960.com
Asymmetric Synthesis (Enantioselective Synthesis): This modern approach aims to favor the formation of a specific enantiomer during the synthesis process itself. Techniques include:
Chiral Catalysis: Utilizing chiral catalysts to create an unsymmetrical environment that biases the reaction towards one enantiomer. wikipedia.orgwikipedia.org
Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemistry of the reaction. nih.gov
Biocatalysis: Employing enzymes, which are inherently chiral, to catalyze reactions with high enantioselectivity under mild conditions. wikidoc.org
Chiral Pool Synthesis: Starting with readily available enantiomerically pure natural compounds as building blocks. nih.gov
The enantiomeric separation and characterization of this compound have been investigated, with studies demonstrating the successful separation of this compound enantiomers using techniques such as capillary electrochromatography, employing chiral capillary monolithic columns. nih.gov This indicates the availability of analytical methods to assess the enantiomeric purity of this compound.
Structure-Activity Relationship (SAR) Studies on this compound Analogues
This compound's chemical structure, (±)-3-(2-aminopropyl)phenol, features a hydroxyl group at the meta position of the phenyl ring and an amino-substituted propyl chain. wikipedia.org Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to this core structure influence its biological activity, particularly its sympathomimetic effects. nih.govhmdb.canih.gov
Analogues and related compounds provide insights into the critical structural elements for this compound's activity:
Meta-tyramine (3-hydroxyphenethylamine): Lacks the α-methyl group of this compound, representing a simpler phenethylamine scaffold. wikipedia.org
4-Hydroxyamphetamine (norpholedrine): Features the hydroxyl group at the para position rather than meta, indicating the importance of hydroxyl group placement. wikipedia.org
3,4-Dihydroxyamphetamine (α-methyldopamine): Possesses two hydroxyl groups on the phenyl ring, suggesting the impact of additional hydroxylations. wikipedia.org
Metaraminol ((1R,2S)-3,β-dihydroxyamphetamine): Differs with an additional hydroxyl group on the side chain and specific stereochemistry, highlighting the role of β-hydroxylation. wikipedia.org
A notable example of a related compound providing SAR insights is 3-Methoxyamphetamine (3-MA) , which is a major metabolite of this compound. 3-MA functions as a monoamine releasing agent, exhibiting sympathomimetic effects. Studies have quantified its potency in inducing the release of neurotransmitters:
Table 1: Monoamine Release Potency of 3-Methoxyamphetamine
| Neurotransmitter | EC50 (nM) in Rat Brain Synaptosomes |
| Norepinephrine (B1679862) | 58.0 |
| Dopamine (B1211576) | 103 |
| Serotonin (B10506) | Not reported |
This data suggests that the methylation of the meta-hydroxyl group, as seen in the conversion of this compound (3-hydroxyamphetamine) to 3-methoxyamphetamine, retains significant monoamine releasing activity, albeit with potential shifts in potency and selectivity compared to the parent compound. Such findings guide further modifications to optimize desired pharmacological profiles.
Development of Novel this compound Derivatives
Research into the development of novel this compound derivatives has not been specifically detailed in the provided search results. Generally, the development of drug derivatives aims to enhance or modify the parent compound's pharmacological properties, such as improving efficacy, selectivity, metabolic stability, and pharmacokinetic profiles, or reducing adverse effects. This process often involves systematic chemical modifications guided by SAR studies.
Neuropharmacological Aspects of Gepefrine
Central Nervous System Modulation Research
As a sympathomimetic agent and an amphetamine derivative, Gepefrine's chemical structure suggests it may exert effects on the central nervous system (CNS). wikipedia.orgontosight.ai Amphetamines are broadly recognized for their actions on the CNS, including the potential to stimulate the release of neurotransmitters such as dopamine (B1211576) and norepinephrine (B1679862), which can lead to increased alertness and energy. ontosight.ai While its classification implies such activity, specific detailed research findings focusing solely on this compound's direct modulation of the central nervous system, beyond its general sympathomimetic properties, are not extensively documented in publicly available literature. ontosight.ai
Neurotransmitter Release and Reuptake Dynamics Studies
Research indicates that this compound functions as a reuptake inhibitor. It has been specifically identified as a dopamine reuptake inhibitor. iiab.meonelook.com Furthermore, this compound is described as a relatively mild norepinephrine-dopamine reuptake inhibitor. onelook.com In the context of its broader classification as hydroxyamphetamine, it has been shown to stimulate the release of norepinephrine from postganglionic adrenergic nerves, leading to the stimulation of both alpha and beta adrenergic receptors. nih.gov This mechanism of action, involving the modulation of neurotransmitter reuptake and release, is central to its sympathomimetic properties.
Behavioral Neuropharmacology Research
Molecular Neuropharmacology of this compound Actions
From a molecular neuropharmacological perspective, this compound's actions are primarily understood through its role as a reuptake inhibitor and its structural resemblance to other phenethylamine (B48288) and amphetamine derivatives. As a dopamine and norepinephrine reuptake inhibitor, its molecular action involves interfering with the reabsorption of these neurotransmitters into presynaptic neurons, thereby increasing their concentration in the synaptic cleft. iiab.meonelook.com This leads to prolonged activation of postsynaptic receptors. While the general molecular mechanisms of neurotransmitter reuptake and release by amphetamines involve the redistribution of catecholamines from synaptic vesicles to the cytosol and the induction of reverse transport through plasma membrane uptake carriers, specific detailed molecular studies elucidating the precise binding sites, affinities, or downstream signaling pathways uniquely modulated by this compound are not extensively detailed in the provided information. umn.edu
Regulatory Science and Future Research Directions
Research into Regulatory Considerations for Novel Sympathomimetics
Regulatory science plays a critical role in ensuring the safety and efficacy of novel pharmaceutical compounds, including sympathomimetics like Gepefrine. The drug discovery and development process mandates rigorous preclinical and clinical studies to gather comprehensive data for regulatory approval. rgpv.ac.in A significant regulatory challenge in the sympathomimetic class has been observed with the emergence of "novel" stimulants in over-the-counter supplements, many of which have been described as untested or unsafe following the ban of compounds such as ephedrine. researchgate.net This highlights the continuous need for stringent regulatory oversight and the application of specific pharmaceutical knowledge to ensure drug safety. researchgate.net For any new sympathomimetic agent, demonstrating reproducibility and robust benchmarking of testing results is crucial for obtaining regulatory approval. frontiersin.org The journey from basic research to market introduction is inherently linked with navigating complex regulatory requirements. frontiersin.org
Ethical Considerations in this compound Research
Ethical considerations are paramount in all stages of research involving chemical compounds, particularly those with physiological effects like this compound. Guiding principles for research design and practice include voluntary participation, informed consent, ensuring anonymity, maintaining confidentiality, assessing and minimizing potential for harm, and transparently communicating results. scribbr.comresearchgate.net These principles are fundamental to protecting the rights and well-being of research participants, enhancing the validity of research findings, and upholding scientific integrity. scribbr.com Institutional ethical committees and review boards, such as Institutional Review Boards (IRBs) for human research and Institutional Animal Care and Use Committees (IACUCs) for animal studies, are indispensable in vetting research protocols to ensure adherence to ethical standards. nih.govaasm.orgstackexchange.com The Declaration of Helsinki serves as a foundational ethical guideline for human subject research. nih.gov Given this compound's classification as a sympathomimetic and amphetamine derivative, research involving this compound, especially in human subjects, demands meticulous attention to ethical protocols due to the potential for significant physiological impact and the historical context of misuse associated with related substances. wikipedia.orgnih.gov Ethical considerations are equally vital in both human and animal research, with specific guidelines in place to ensure humane treatment and responsible conduct. scribbr.comstackexchange.com
Identification of Research Gaps and Future Investigative Avenues
Despite its historical use, specific research gaps regarding this compound, particularly in the context of modern pharmacological understanding and therapeutic development, persist. Future investigative avenues for this compound and other novel sympathomimetics should focus on elucidating their precise mechanisms of action at a molecular level, including detailed receptor affinity and selectivity profiles. Given that this compound is pharmaceutically used as the (S)-enantiomer, further research into potential stereoisomer-specific effects and their implications for efficacy and safety could be beneficial. wikipedia.org Long-term effects of chronic administration and potential off-target interactions represent critical areas requiring in-depth study. Comparative pharmacological studies contrasting this compound with other established and emerging sympathomimetics could identify unique therapeutic advantages or limitations. Furthermore, there is a recognized need for research that effectively translates fundamental scientific discoveries into new and more effective prevention and treatment strategies. eupati.eu Addressing these gaps requires fostering interdisciplinary collaboration and breaking down barriers to knowledge flow between different scientific disciplines. ed.gov
Translational Research Challenges and Opportunities
Translational research, at its core, aims to bridge the gap between basic scientific discoveries and their practical application in improving human health. eupati.eued.govnih.gov For compounds like this compound, the translational journey presents several challenges. A primary hurdle is ensuring the reproducibility and robust benchmarking of research findings, which is essential for regulatory approval and clinical adoption. frontiersin.org Insufficient foundational knowledge in certain areas of biology can impede the translation of basic research into effective interventions. eupati.eu Furthermore, challenges related to research funding and the adequate training of researchers in translational science methodologies are significant. ed.gov
Despite these challenges, numerous opportunities exist to accelerate the translation of scientific discoveries. Leveraging advancements in fields such as physics and materials science can offer novel approaches for studying and diagnosing medical conditions. eupati.eu The systematic collection, utilization, and exchange of large datasets and information are crucial for expediting the translational process. eupati.eu Opportunities also lie in incorporating novel endpoints into clinical testing, which can potentially shorten the duration of clinical trials, and in facilitating the efficient transfer of testable agents into clinical settings, thereby accelerating the validation of new products and potentially reducing associated costs. eupati.eu The overarching mission of translational science is to enhance the predictivity and efficiency of developing and disseminating interventions that improve human health, with data interoperability and integration being critical areas of innovation. nih.gov Integrating translational thinking into the education and development of all researchers is also considered vital for future progress. ed.gov
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Gepefrine, and how can researchers optimize yield and purity?
- Methodological Answer : this compound synthesis typically involves condensation reactions of substituted phenethylamines. To optimize yield, researchers should systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst concentration) using Design of Experiments (DoE) frameworks. Purity can be enhanced via recrystallization in non-polar solvents or preparative HPLC. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity. Ensure full experimental details (reagent ratios, reaction times) are documented to enable reproducibility .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound’s structural integrity?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) can identify functional groups (e.g., amine, hydroxyl), while nuclear magnetic resonance (NMR) resolves stereochemistry. Pair these with reverse-phase HPLC (e.g., C18 column, UV detection at 254 nm) to assess purity. For quantification, use calibration curves with certified reference standards. Report retention times, mobile phase composition, and column specifications to align with peer-reviewed protocols .
Q. What ethical considerations are paramount in preclinical studies involving this compound?
- Methodological Answer : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Ensure animal welfare compliance (e.g., 3Rs principles: Replacement, Reduction, Refinement) and obtain institutional review board (IRB) approval. Document adverse events transparently, and validate dosing regimens to minimize toxicity risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported pharmacological effects across different studies?
- Methodological Answer : Apply contradiction analysis by identifying the principal contradiction (e.g., dose-dependent vs. receptor-specific effects) using systematic reviews. Conduct meta-analyses to quantify heterogeneity (I² statistic) and subgroup analyses (e.g., species, administration routes). Reconcile discrepancies through controlled in vitro assays (e.g., receptor binding affinity under standardized conditions) .
Q. What in silico approaches are suitable for predicting this compound’s metabolic pathways?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict cytochrome P450 interactions. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor). Combine quantitative structure-activity relationship (QSAR) models (e.g., SwissADME) to estimate bioavailability and toxicity profiles .
Q. How to design a comparative study evaluating this compound’s efficacy against related compounds (e.g., ephedrine)?
- Methodological Answer : Implement a double-blind, randomized controlled trial (RCT) with stratified sampling. Define primary endpoints (e.g., blood pressure change) and secondary endpoints (e.g., heart rate variability). Use ANOVA with post-hoc Tukey tests to compare groups. Ensure sample size calculations (power ≥0.8, α=0.05) to avoid Type II errors .
Q. What statistical models are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC₅₀/ED₅₀ values with 95% confidence intervals. For non-linear kinetics, apply mixed-effects models (NLME) to account for inter-individual variability .
Q. How to integrate multi-omics data to elucidate this compound’s systemic effects?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) via pathway enrichment tools (e.g., Gene Ontology, KEGG). Use weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins. Validate findings with CRISPR/Cas9 knockout models .
Tables for Reference
| Parameter | Optimization Strategy | Validation Method |
|---|---|---|
| Synthetic Yield | DoE-based solvent/catalyst screening | Gravimetric analysis |
| Purity | Preparative HPLC | Area-under-curve (AUC) |
| Bioactivity Reproducibility | Intra-/inter-lab calibration | Bland-Altman plots |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
